1-(5-Chloro-2-methoxy-4-methyl-benzenesulfonyl)-4-methyl-1H-imidazole 1-(5-Chloro-2-methoxy-4-methyl-benzenesulfonyl)-4-methyl-1H-imidazole
Brand Name: Vulcanchem
CAS No.: 723745-17-3
VCID: VC21505387
InChI: InChI=1S/C12H13ClN2O3S/c1-8-4-11(18-3)12(5-10(8)13)19(16,17)15-6-9(2)14-7-15/h4-7H,1-3H3
SMILES: CC1=CC(=C(C=C1Cl)S(=O)(=O)N2C=C(N=C2)C)OC
Molecular Formula: C12H13ClN2O3S
Molecular Weight: 300.76g/mol

1-(5-Chloro-2-methoxy-4-methyl-benzenesulfonyl)-4-methyl-1H-imidazole

CAS No.: 723745-17-3

Cat. No.: VC21505387

Molecular Formula: C12H13ClN2O3S

Molecular Weight: 300.76g/mol

* For research use only. Not for human or veterinary use.

1-(5-Chloro-2-methoxy-4-methyl-benzenesulfonyl)-4-methyl-1H-imidazole - 723745-17-3

Specification

CAS No. 723745-17-3
Molecular Formula C12H13ClN2O3S
Molecular Weight 300.76g/mol
IUPAC Name 1-(5-chloro-2-methoxy-4-methylphenyl)sulfonyl-4-methylimidazole
Standard InChI InChI=1S/C12H13ClN2O3S/c1-8-4-11(18-3)12(5-10(8)13)19(16,17)15-6-9(2)14-7-15/h4-7H,1-3H3
Standard InChI Key HUYRMBQWPYSKGW-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1Cl)S(=O)(=O)N2C=C(N=C2)C)OC
Canonical SMILES CC1=CC(=C(C=C1Cl)S(=O)(=O)N2C=C(N=C2)C)OC

Introduction

Potential Biological Activities

While specific data on 1-(5-Chloro-2-methoxy-4-methyl-benzenesulfonyl)-4-methyl-1H-imidazole is scarce, compounds containing sulfonyl and imidazole groups often exhibit a range of biological activities. These include antimicrobial, anticancer, and anti-inflammatory properties, depending on the specific substituents and molecular structure .

Related Compounds and Their Activities

  • Benzenesulfonamides are known for their antimicrobial and anticancer activities. They often act by inhibiting enzymes or inducing apoptosis in cancer cells .

  • Imidazole derivatives are widely studied for their biological activities, including antibacterial, antifungal, and anticancer effects .

Synthesis and Characterization

The synthesis of 1-(5-Chloro-2-methoxy-4-methyl-benzenesulfonyl)-4-methyl-1H-imidazole would involve the following steps:

  • Preparation of Sulfonyl Chloride: Synthesize 5-Chloro-2-methoxy-4-methylbenzenesulfonyl chloride from the corresponding benzenesulfonic acid using thionyl chloride.

  • Reaction with Imidazole: React the sulfonyl chloride with 4-methyl-1H-imidazole in the presence of a base to form the target compound.

Synthesis Table

StepReagentsConditionsProduct
15-Chloro-2-methoxy-4-methylbenzenesulfonic acid, Thionyl chlorideReflux, 1 hour5-Chloro-2-methoxy-4-methylbenzenesulfonyl chloride
25-Chloro-2-methoxy-4-methylbenzenesulfonyl chloride, 4-Methyl-1H-imidazole, Base (e.g., Pyridine)Room temperature, 2 hours1-(5-Chloro-2-methoxy-4-methyl-benzenesulfonyl)-4-methyl-1H-imidazole

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